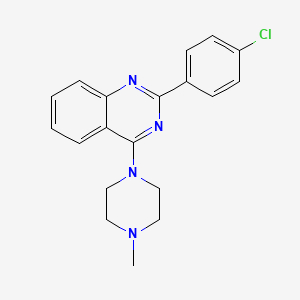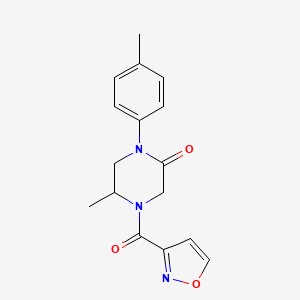![molecular formula C21H21N3O3 B5533871 8-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-3-chromanecarboxamide](/img/structure/B5533871.png)
8-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-3-chromanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of complex organic compounds, such as 8-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-3-chromanecarboxamide, often involves multi-step synthetic processes that integrate various chemical reactions to construct the desired molecular framework. While the specific synthesis route for this compound isn't directly covered in the available literature, analogous processes can be found in the synthesis of related compounds. For instance, the preparation of pyrazoline derivatives and their further functionalization to introduce various substituents, including methoxy and benzyl groups, offers insight into potential synthetic strategies (Govindaraju et al., 2012)[https://consensus.app/papers/evaluation-tetra-substituted-pyrazolines-activity-govindaraju/57422bf3544058a68263a09c4aca05f4/?utm_source=chatgpt].
Molecular Structure Analysis The molecular structure of 8-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-3-chromanecarboxamide features several key functional groups, including a pyrazole ring, a methoxy group, and a benzyl substituent attached to a chromanecarboxamide core. This arrangement suggests potential for varied intermolecular interactions and steric effects, influencing the compound's chemical behavior and biological activity. Structural analogues, like benzothiazoles, have been extensively studied for their biological activities, hinting at the importance of structural analysis in understanding the properties of such complex molecules (Bhat & Belagali, 2020)[https://consensus.app/papers/activity-relationship-importance-benzothiazole-bhat/3ba5836f0c4551058ed78220df86191d/?utm_source=chatgpt].
Chemical Reactions and Properties Compounds like 8-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-3-chromanecarboxamide are likely to undergo a range of chemical reactions, influenced by their functional groups. For example, the presence of a pyrazole ring suggests potential for nucleophilic substitution reactions, while the methoxy group might be involved in electrophilic aromatic substitution. The chemical properties of such compounds can be significantly influenced by the nature of their substituents, impacting their reactivity and stability (Dar & Shamsuzzaman, 2015)[https://consensus.app/papers/concise-review-synthesis-pyrazole-heterocycles-dar/ab03fabe8cb55d5c891792e098224b01/?utm_source=chatgpt].
Physical Properties Analysis The physical properties of 8-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-3-chromanecarboxamide, such as solubility, melting point, and crystallinity, are crucial for its practical applications and handling. These properties are influenced by the compound's molecular structure and intermolecular forces. For instance, the presence of a methoxy group could enhance solubility in organic solvents, while the overall molecular geometry might affect the compound's crystalline form and melting point (Uto, 2016)[https://consensus.app/papers/2benzisoxazole-structure-potential-polypharmacology-uto/db1749a92faf5284b13864601f1e239c/?utm_source=chatgpt].
Chemical Properties Analysis The chemical behavior of 8-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-3-chromanecarboxamide is dictated by its functional groups. The electron-donating methoxy group and the electron-withdrawing carboxamide moiety may influence the compound's reactivity towards electrophiles and nucleophiles, respectively. These chemical properties play a critical role in determining the compound's interactions and reactions with various biological targets or chemical reagents (Cetin, 2020)[https://consensus.app/papers/pyrazole-carboxylic-acid-derivatives-synthesis-cetin/be8ac7aa508d51e5a83c4b1dcc7c45a1/?utm_source=chatgpt].
Propiedades
IUPAC Name |
8-methoxy-N-[(2-pyrazol-1-ylphenyl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-19-9-4-7-15-12-17(14-27-20(15)19)21(25)22-13-16-6-2-3-8-18(16)24-11-5-10-23-24/h2-11,17H,12-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNNAQRTANXTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C(=O)NCC3=CC=CC=C3N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorobenzyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5533790.png)
![4-[(4-nitro-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B5533794.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5533800.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5533804.png)
![N-(4-methylphenyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5533812.png)
![6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5533813.png)

![2-[(2-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5533836.png)
![3-isobutyl-1-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5533838.png)

![(4S)-N-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide](/img/structure/B5533851.png)


![4-[(5-methyl-1H-tetrazol-1-yl)methyl]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]benzamide](/img/structure/B5533893.png)